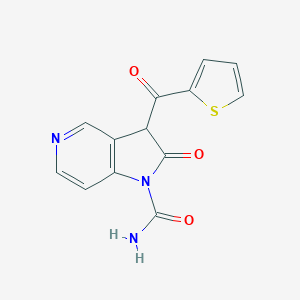
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one is not present in intact garlic cloves but is formed when garlic is crushed or chopped. The enzyme alliinase converts alliin, a sulfur-containing amino acid, into garlicin. This reaction occurs rapidly and is highly efficient .
Industrial Production Methods: Industrial production of garlicin involves the extraction of alliin from garlic, followed by enzymatic conversion to garlicin. This process can be optimized by controlling the pH, temperature, and enzyme concentration to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reactive thiol-trapping sulfur compound that can react with thiol groups in proteins and other molecules .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones under mild conditions.
Reduction: It can be reduced to form diallyl sulfide and other sulfur-containing compounds.
Substitution: this compound can react with nucleophiles such as amines and thiols to form substituted products.
Major Products: The major products formed from these reactions include diallyl disulfide, diallyl trisulfide, and various other sulfur-containing compounds .
Aplicaciones Científicas De Investigación
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its potential anticancer, cardiovascular protective, and anti-inflammatory effects.
Industry: Used in food preservation and as a natural pesticide
Mecanismo De Acción
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to cell death.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Comparación Con Compuestos Similares
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one is unique among sulfur-containing compounds due to its high reactivity and broad spectrum of biological activities. Similar compounds include:
Diallyl Disulfide (DADS): Less reactive but also possesses antimicrobial and anticancer properties.
Diallyl Trisulfide (DATS): More stable and has potent anticancer effects.
S-Allyl-Cysteine (SAC): Water-soluble and known for its antioxidant and neuroprotective properties.
Propiedades
IUPAC Name |
4,7-dihydroxy-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h4-7,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFFMYJURFCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C1O)COC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569000 | |
| Record name | 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138540-99-5 | |
| Record name | 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)









